3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3S/c1-28-15-6-5-13(10-14(15)19)29(26,27)24-9-8-21-17-11-18(23-12-22-17)25-16-4-2-3-7-20-16/h2-7,10-12,24H,8-9H2,1H3,(H2,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCRMIXDXTDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with potential biological activities, particularly in the context of cancer treatment and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
- Molecular Formula : C24H20ClN5O2
- Molecular Weight : 445.9 g/mol
- CAS Number : 848139-78-6
The compound acts primarily as a sulfonamide derivative , which has been reported to exhibit various biological activities, including:
- Inhibition of Carbonic Anhydrases (CAs) : Research indicates that certain sulfonamide derivatives can selectively inhibit isoforms of carbonic anhydrase, particularly CA IX, which is overexpressed in many tumors. For instance, a related benzenesulfonamide demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, highlighting its potential in cancer therapy .
Anticancer Activity
Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positivity by 22-fold compared to controls suggests a strong apoptotic effect .
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been studied using isolated rat heart models. For example, a study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Results indicated that specific compounds could significantly lower perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing hypertension .
Case Studies
- Study on Perfusion Pressure : In an isolated rat heart model, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure significantly compared to control conditions. This suggests a possible mechanism where the compound interacts with calcium channels, thereby affecting cardiovascular function .
- Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that certain sulfonamide derivatives could induce significant apoptosis in breast cancer cell lines, indicating their potential as chemotherapeutic agents .
Comparative Analysis
Comparison with Similar Compounds
Key Comparisons :
- Melting Points : Compound 11 melts at 177–180°C , suggesting high crystallinity, whereas the target compound’s melting point is unreported but likely lower due to less rigid substituents.
- Synthetic Routes: The target compound’s synthesis likely involves amination and coupling steps similar to those in but with pyridin-2-ylamino-specific reagents.
Quinoline- and Pyrimidine-Containing Analogues ()
lists compounds like 2-chloro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzenesulfonamide, which replaces the pyrimidine-pyridine unit with a quinoline-pyrazole system.
Key Comparisons :
- Bioactivity: Quinoline derivatives often target DNA topoisomerases or kinases, whereas pyrimidine-pyridine systems (as in the target compound) may favor ATP-binding pocket interactions in kinases .
- Steric Effects: The quinoline’s planar structure could enhance π-π stacking but reduce conformational flexibility compared to the pyrimidine-pyridine motif.
Diethylamino-Substituted Pyrimidine Analogue ()
The compound N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8) has a diethylamino group on the pyrimidine ring, contrasting with the target compound’s pyridin-2-ylamino group.
Key Comparisons :
- Molecular Weight : At 441.5 g/mol , this analogue is heavier than the target compound (estimated ~450–470 g/mol), which may affect bioavailability.
Data Table: Structural and Physical Properties Comparison
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions impact yield and purity?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Pyrimidine and pyridine moieties are coupled via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, reacting 6-chloropyrimidin-4-amine derivatives with pyridin-2-amine under Pd catalysis .
- Sulfonamide formation : The benzenesulfonamide group is introduced by reacting sulfonyl chlorides with amines in the presence of a base (e.g., Et₃N) .
- Key conditions : Solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically influence yield. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is X-ray crystallography employed to resolve the molecular structure, and what are common challenges?
- Data collection : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) is standard. Crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water) .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Challenges include handling disordered solvent molecules and twinning, addressed using SQUEEZE in PLATON .
- Validation : R-factor (<5%) and residual electron density maps confirm structural accuracy .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., pyrimidine protons at δ 8.2–8.5 ppm; sulfonamide NH at δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~500) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Advanced Research Questions
Q. How can synthesis scalability be improved without compromising stereochemical fidelity?
- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation), reducing reaction time from hours to minutes .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., catalyst loading, stoichiometry) maximizes yield. Central Composite Design (CCD) models non-linear interactions .
- Automated purification : Flash chromatography systems with UV detection streamline isolation of intermediates .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Assay validation : Cross-check in vitro results (e.g., kinase inhibition IC₅₀) with orthogonal assays (SPR, thermal shift) to confirm target engagement .
- Docking refinement : Molecular dynamics simulations (AMBER, GROMACS) account for protein flexibility, improving binding mode accuracy vs. rigid docking .
- Solvent effects : Re-evaluate computational models using explicit solvent (TIP3P) instead of implicit (GB/SA) to better mimic physiological conditions .
Q. How do solvent molecules or counterions affect crystallographic refinement, and how are these mitigated?
- Disorder modeling : Partial occupancy solvent molecules (e.g., H₂O, DMF) are identified via difference Fourier maps and refined isotropically .
- SQUEEZE algorithm : Removes diffuse electron density from disordered solvents, improving R-factors .
- Counterion placement : Anions (e.g., Cl⁻) are positioned using geometric restraints and validated via B-factor analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. HeLa) to identify confounding variables .
- Dose-response validation : Re-test the compound in parallel with positive controls (e.g., staurosporine) under standardized protocols .
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to rule out polypharmacology effects .
Q. What methodologies reconcile conflicting solubility data in different solvent systems?
- Hansen Solubility Parameters (HSP) : Calculate δD, δP, δH to predict solubility in novel solvents (e.g., PEG-400 vs. cyclodextrin solutions) .
- Co-solvency approaches : Blend solvents (e.g., DMSO:EtOH 1:1) to enhance aqueous solubility while avoiding precipitation .
- Dynamic light scattering (DLS) : Monitor particle size distribution to detect aggregation below the solubility limit .
Tables for Key Data
Q. Table 1: Synthetic Optimization via DoE (Example)
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | 3 mol% | +22% |
| Temperature | 80–120°C | 100°C | +15% |
| Reaction Time | 6–24 h | 12 h | +10% |
Q. Table 2: Crystallographic Refinement Metrics
| Parameter | Value | Acceptable Range |
|---|---|---|
| R₁ (all data) | 0.045 | <0.05 |
| wR₂ (reflections) | 0.121 | <0.15 |
| CCDC Deposition | 2250001 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
